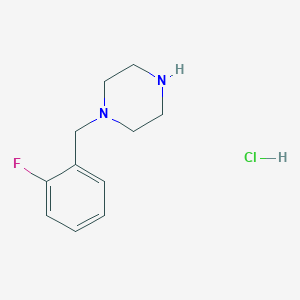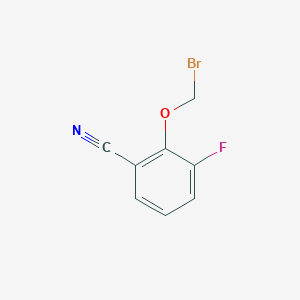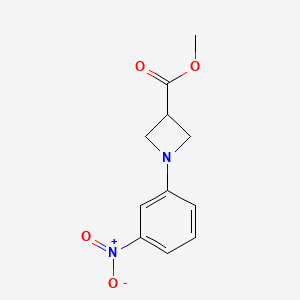![molecular formula C10H20N2SSi B11876509 N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine CAS No. 94225-35-1](/img/structure/B11876509.png)
N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a 3-methylisothiazol-5-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine typically involves the reaction of 3-methylisothiazol-5-amine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine has several applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the derivatization of biomolecules for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine exerts its effects involves the formation of a stable silyl ether or silyl amine bond. This bond formation protects functional groups from unwanted reactions during synthetic procedures. The molecular targets and pathways involved include nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: Used as a silylating agent in GC-MS analysis.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylating reagent used for derivatization in analytical chemistry.
Uniqueness
N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the isothiazole ring. This makes it particularly useful in protecting sensitive functional groups during complex synthetic procedures.
Propiedades
Número CAS |
94225-35-1 |
|---|---|
Fórmula molecular |
C10H20N2SSi |
Peso molecular |
228.43 g/mol |
Nombre IUPAC |
N-[tert-butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C10H20N2SSi/c1-8-7-9(13-11-8)12-14(5,6)10(2,3)4/h7,12H,1-6H3 |
Clave InChI |
NGTVORJHHMSTPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1)N[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)

![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)






![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)

